(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid
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Overview
Description
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid is a chiral compound with a unique four-membered azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable β-lactam precursor, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired chirality. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
4-Oxoazetidine-2-carboxylic acid: Lacks the benzyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-oxoazetidine-2-carboxylic acid: A structural isomer with the ketone group in a different position.
Uniqueness
(S)-1-Benzyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the benzyl and azetidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S)-1-benzyl-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
AGSSMEKQKSIIJF-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](N(C1=O)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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